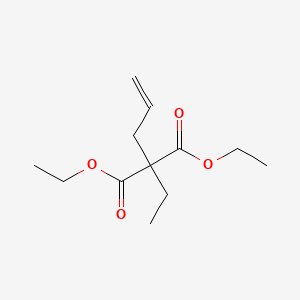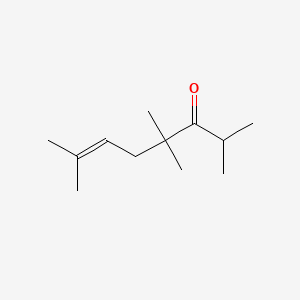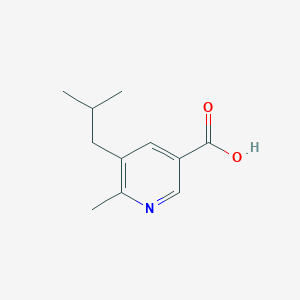
6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid: is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an isobutyl group at the 5th position and a methyl group at the 6th position on the nicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions: 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The aromatic ring of this compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the function of nicotinic acid derivatives in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other industrial products.
作用机制
The mechanism of action of 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
相似化合物的比较
- 6-Isobutyl-5-methyl-nicotinic acid
- Methyl nicotinate
- Nicotinic acid
Comparison: 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the isobutyl and methyl groups on the nicotinic acid ring.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)4-9-5-10(11(13)14)6-12-8(9)3/h5-7H,4H2,1-3H3,(H,13,14) |
InChI 键 |
NNNXXHZAZGFYBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)C(=O)O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



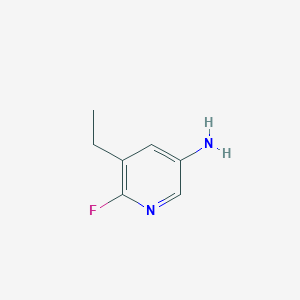


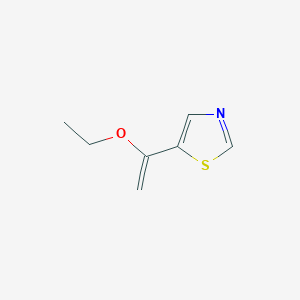
![5,5-Dimethyl-3-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B8657201.png)
![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)
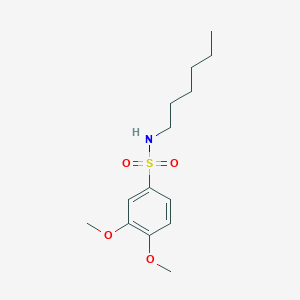
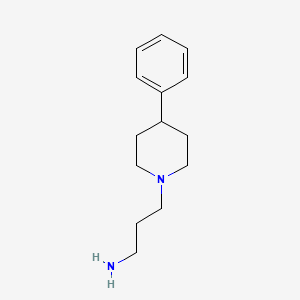
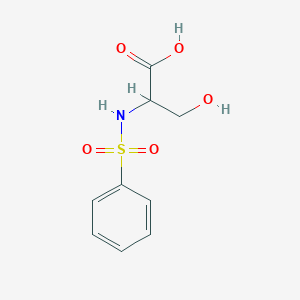

![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)
